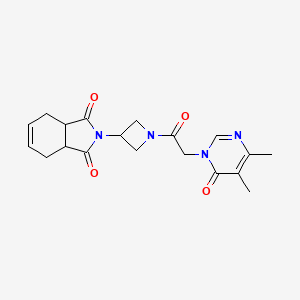
2-(1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C19H22N4O4 and its molecular weight is 370.409. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a novel synthetic molecule that integrates multiple pharmacophoric elements. Its biological activity has been the subject of various studies aimed at understanding its potential therapeutic applications.
Chemical Structure and Properties
This compound's structure consists of an isoindole core fused with a tetrahydro configuration and a pyrimidine derivative, which is significant for its biological interactions. The molecular formula is C21H28N6O2, and its molecular weight is approximately 396.5 g/mol. The presence of the 4,5-dimethyl-6-oxopyrimidine moiety is particularly noteworthy as it contributes to the compound's reactivity and potential bioactivity.
Biological Activity Overview
The biological activities of this compound have been explored in several contexts:
Antimicrobial Activity
Studies have shown that derivatives of pyrimidine compounds exhibit notable antimicrobial properties. For instance:
- Azetidinone Derivatives: Compounds similar to azetidinones have demonstrated significant antibacterial activity against various pathogens including Staphylococcus aureus and Escherichia coli . This suggests that the azetidinone structure in our compound may also confer similar antibacterial properties.
Antiviral Activity
Research on related azetidinone derivatives has indicated potential antiviral effects. For example, certain compounds have shown inhibitory activity against human coronaviruses and influenza viruses . Given the structural similarities, it is plausible that our compound could exhibit comparable antiviral effects.
The mechanisms through which this compound exerts its biological effects are likely multifaceted:
- Enzyme Inhibition: The functional groups present in the compound may interact with specific enzymes involved in bacterial and viral replication.
- Cell Membrane Disruption: The hydrophobic regions of the molecule could disrupt microbial cell membranes, leading to cell death.
- Interference with Nucleic Acids: The pyrimidine structure may allow for interactions with nucleic acids, inhibiting replication processes.
Research Findings and Case Studies
A detailed examination of the biological activity of this compound can be summarized through various research findings:
Propiedades
IUPAC Name |
2-[1-[2-(4,5-dimethyl-6-oxopyrimidin-1-yl)acetyl]azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4/c1-11-12(2)20-10-22(17(11)25)9-16(24)21-7-13(8-21)23-18(26)14-5-3-4-6-15(14)19(23)27/h3-4,10,13-15H,5-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLVRQXVVVAARG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)N2CC(C2)N3C(=O)C4CC=CCC4C3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














